L-Phenylalaninamide, L-threonyl-L-prolyl-L-alpha-aspartyl-L-isoleucyl-L-asparaginyl-L-prolyl-L-alanyl-L-tryptophyl-L-tyrosyl-L-alanyl-L-seryl-L-arginylglycyl-L-isoleucyl-L-arginyl-L-prolyl-L-valylglycyl-L-arginyl-
Overview
Description
L-Phenylalaninamide, L-threonyl-L-prolyl-L-alpha-aspartyl-L-isoleucyl-L-asparaginyl-L-prolyl-L-alanyl-L-tryptophyl-L-tyrosyl-L-alanyl-L-seryl-L-arginylglycyl-L-isoleucyl-L-arginyl-L-prolyl-L-valylglycyl-L-arginyl- is a complex peptide compound. Peptides are short chains of amino acids linked by peptide bonds, and they play crucial roles in various biological processes. This particular peptide sequence is composed of multiple amino acids, each contributing to its unique structure and function.
Mechanism of Action
Target of Action
The primary target of the Prolactin-Releasing Peptide (PrRP), also known as CHEMBL5082678, is the Prolactin-Releasing Peptide receptor (GPR10) . This receptor is a G protein-coupled receptor and is expressed abundantly in various parts of the central nervous system and periphery, including the reticular thalamic nucleus, periventricular hypothalamus, dorsomedial hypothalamus, nucleus of the solitary tract, area postrema, anterior pituitary, and adrenal medulla .
Mode of Action
PrRP binds to its receptor, GPR10, with high affinity . This binding stimulates the release of prolactin (PRL), a multifunctional peptide produced in the pituitary that stimulates mammary tissue development and lactation . The arginine residues at position 26 and 30 of PrRP are critical for binding .
Biochemical Pathways
The activation of the GPR10 receptor by PrRP leads to the release of prolactin, which primarily acts through the activation of the STAT5 pathway . This pathway alters gene activity, leading to various physiological effects such as mammary tissue development and lactation . PrRP is also understood to play a role in the negative regulation of appetite .
Pharmacokinetics
It is known that prrp is a c-terminally amidated, 31-amino acid peptide derived from a 98-amino acid precursor .
Result of Action
The binding of PrRP to the GPR10 receptor results in the release of prolactin, leading to various physiological effects. These include the stimulation of mammary tissue development and lactation . Additionally, PrRP has been found to have anorexigenic activity, reducing food intake in an oxytocin-dependent manner .
Action Environment
The action of PrRP is influenced by various environmental factors. For instance, its release is regulated by a number of stimuli, including those coming from the periphery . Furthermore, the expression of the GPR10 receptor in various parts of the central nervous system and periphery suggests that the action of PrRP may be influenced by the specific environment in which these receptors are located .
Biochemical Analysis
Biochemical Properties
Prolactin-Releasing Peptide (12-31) (human) is a high-affinity ligand for the GPR10 receptor, which can cause the release of prolactin . It binds to GPR10 for humans and rats with Ki values of 1.03 nM and 0.33 nM, respectively . This peptide plays a significant role in the regulation of food intake and energy metabolism .
Cellular Effects
Prolactin-Releasing Peptide (12-31) (human) has been reported to have anorexigenic and antidiabetic properties . It influences cell function by regulating food intake and energy expenditure . It also has potential neuroprotective features .
Molecular Mechanism
The molecular mechanism of Prolactin-Releasing Peptide (12-31) (human) involves its high-affinity binding to the GPR10 receptor . This binding triggers the release of prolactin, influencing various physiological functions .
Dosage Effects in Animal Models
In animal models, Prolactin-Releasing Peptide (12-31) (human) has shown to increase plasma FSH, total plasma testosterone, and significantly increased the release of LHRH from hypothalamic explants in vitro
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex peptide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:
Activation of Amino Acids: Each amino acid is activated using reagents like carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU) to form reactive intermediates.
Coupling: The activated amino acid is coupled to the growing peptide chain on the resin.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin using strong acids like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis steps, ensuring high purity and yield. Additionally, large-scale production may involve liquid-phase peptide synthesis (LPPS) for certain segments of the peptide, followed by SPPS for the complete sequence.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The peptide can undergo oxidation reactions, particularly at methionine and cysteine residues, forming sulfoxides and disulfides, respectively.
Reduction: Reduction reactions can reverse oxidation, converting disulfides back to thiols.
Substitution: Amino acid residues in the peptide can be substituted with other amino acids to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or performic acid can be used for oxidation.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Site-directed mutagenesis or chemical synthesis methods are used for amino acid substitution.
Major Products Formed
Oxidation: Sulfoxides, disulfides
Reduction: Thiols
Substitution: Modified peptides with altered amino acid sequences
Scientific Research Applications
This peptide has diverse applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling pathways and protein-protein interactions.
Medicine: Potential therapeutic applications, including drug delivery systems and peptide-based vaccines.
Industry: Utilized in the development of biomaterials and as a standard in analytical techniques.
Comparison with Similar Compounds
Similar Compounds
- L-Phenylalanyl-L-proline
- L-Tyrosyl-L-seryl-L-alanyl-L-tyrosyl-L-prolyl-L-alpha-aspartyl-L-seryl-L-valyl-L-prolyl-L-methionyl-L-methionyl-L-serine
- Glycine, L-α-glutamylglycyl-L-threonyl-L-phenylalanyl-L-threonyl-L-seryl-L-α-aspartyl-L-valyl-L-seryl-L-seryl-L-tyrosyl-L-leucyl-L-α-glutamylglycyl-L-glutaminyl-L-alanyl-L-alanyl-L-lysyl-L-α-glutamyl-L-phenylalanyl-L-isoleucyl-L-alanyl-L-tryptophyl-L-leucyl-L-valyl-L-arginylglycyl-L-arginyl-
Uniqueness
This peptide’s uniqueness lies in its specific sequence and the resulting three-dimensional structure, which confers distinct biological activities. Its ability to interact with multiple molecular targets makes it a valuable tool in research and potential therapeutic applications.
Properties
IUPAC Name |
(3S)-4-[[(2S,3S)-1-[[(2S)-4-amino-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-[[(2S)-1-[(2S,3R)-2-amino-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C104H158N32O26/c1-10-53(5)82(97(158)124-66(29-19-39-116-104(112)113)99(160)134-40-21-32-75(134)95(156)132-81(52(3)4)96(157)119-49-77(141)122-65(28-18-38-115-103(110)111)88(149)125-67(84(107)145)43-58-23-13-12-14-24-58)131-78(142)50-118-87(148)64(27-17-37-114-102(108)109)123-92(153)72(51-137)130-86(147)55(7)120-89(150)68(44-59-33-35-61(139)36-34-59)127-90(151)69(45-60-48-117-63-26-16-15-25-62(60)63)126-85(146)56(8)121-93(154)73-30-20-41-135(73)100(161)71(46-76(105)140)129-98(159)83(54(6)11-2)133-91(152)70(47-79(143)144)128-94(155)74-31-22-42-136(74)101(162)80(106)57(9)138/h12-16,23-26,33-36,48,52-57,64-75,80-83,117,137-139H,10-11,17-22,27-32,37-47,49-51,106H2,1-9H3,(H2,105,140)(H2,107,145)(H,118,148)(H,119,157)(H,120,150)(H,121,154)(H,122,141)(H,123,153)(H,124,158)(H,125,149)(H,126,146)(H,127,151)(H,128,155)(H,129,159)(H,130,147)(H,131,142)(H,132,156)(H,133,152)(H,143,144)(H4,108,109,114)(H4,110,111,115)(H4,112,113,116)/t53-,54-,55-,56-,57+,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,80-,81-,82-,83-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPYRNXJVNKJULS-FWGIIJIJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CC2=CC=CC=C2)C(=O)N)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(C)NC(=O)C6CCCN6C(=O)C(CC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CC(=O)O)NC(=O)C7CCCN7C(=O)C(C(C)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N)NC(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](C)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CC(=O)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]7CCCN7C(=O)[C@H]([C@@H](C)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C104H158N32O26 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2272.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.